molecular formula C14H19BO3 B2697368 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone CAS No. 325141-75-1

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

Cat. No.: B2697368
CAS No.: 325141-75-1
M. Wt: 246.11
InChI Key: UTUYXAZSJTZJGG-UHFFFAOYSA-N
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Description

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 171364-81-1) is a boronate ester derivative featuring an acetyl-substituted phenyl ring with the dioxaborolane group at the ortho position. Its molecular formula is C₁₄H₁₉BO₃, with a molecular weight of 246.11 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10(16)11-8-6-7-9-12(11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYXAZSJTZJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves the reaction of 2-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Ligand: Triphenylphosphine (PPh3)

    Base: Potassium carbonate (K2CO3)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or ether.

    Substitution: Aryl halides (e.g., bromobenzene) in the presence of a palladium catalyst and a base (e.g., potassium phosphate, K3PO4).

Major Products

    Oxidation: Phenol derivatives

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

Organic Synthesis

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is utilized in organic synthesis as a versatile intermediate. It can be employed in the following ways:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides or other boronic acids. This application is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : It can act as a reagent for the introduction of functional groups into aromatic systems, expanding the diversity of available compounds for further chemical transformations.

Material Science

The unique properties of this compound make it an attractive candidate for material applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its boron content may improve thermal stability and chemical resistance.
  • Nanomaterials : Research has indicated that boron-containing compounds can be used to synthesize nanoparticles with tailored properties for applications in catalysis and drug delivery.

Biological Applications

The potential biological applications of this compound are under investigation:

  • Drug Development : The compound’s ability to modulate biological targets through its electrophilic nature positions it as a candidate for drug discovery efforts aimed at developing multi-target drugs.
  • Imaging Probes : There are ongoing studies exploring the use of boron compounds in positron emission tomography (PET) imaging due to their favorable pharmacokinetics and ability to bind selectively to biological targets.

Case Study 1: Cross-Coupling Reactions

In a study focusing on the synthesis of novel pharmaceuticals, researchers successfully used this compound in a Suzuki-Miyaura coupling reaction. This reaction led to the formation of biologically active compounds with potential anti-cancer properties. The yield and purity of the products were significantly enhanced by optimizing reaction conditions such as temperature and catalyst choice.

Case Study 2: Polymer Applications

A recent investigation into the incorporation of this compound into polymer matrices demonstrated improved mechanical strength and thermal stability. The resultant materials exhibited enhanced performance in high-temperature applications compared to conventional polymers. This study highlights the compound's utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers the aryl group to the palladium complex.

    Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: Para-Substituted Phenyl Derivative

Compound: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 1256359-07-5)

  • Key Differences: The boronate ester group is at the para position of the phenyl ring instead of ortho. Melting Point: 61.1–63.0 °C (vs.

Heterocyclic Analogs

Thiophene-Based Derivative

Compound: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS: 942070-32-8)

  • Structure : Replaces benzene with a thiophene ring.
  • Molecular Formula : C₁₂H₁₇BO₃S; MW : 252.14 g/mol .
  • However, it may reduce stability under oxidative conditions.
Thiazole-Based Derivative

Compound: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone (CAS: 1452577-24-0)

  • Structure : Incorporates a thiazole ring (N and S heteroatoms).
  • Molecular Formula : C₁₂H₁₇BN₂O₃S; MW : 280.15 g/mol .
  • Applications : The nitrogen in thiazole enables hydrogen bonding, making this analog suitable for targeted drug delivery systems or enzyme inhibition studies.

Substituted Phenyl Derivatives

Methyl-Substituted Phenyl

Compound: 1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 1362243-63-7)

  • Structure : Adds a methyl group at the meta position of the phenyl ring.
  • Molecular Formula : C₁₅H₂₁BO₃; MW : 260.14 g/mol .
  • Impact : The methyl group introduces steric effects, which may hinder reactivity in cross-couplings but improve lipophilicity for biological applications.
Fluorinated Derivative

Compound: 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

  • Structure : Fluorine substituent at the para position.

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Features Applications
Target Compound (171364-81-1) C₁₄H₁₉BO₃ 246.11 Ortho boronate, acetyl group Suzuki couplings, drug synthesis
Para Isomer (1256359-07-5) C₁₄H₁₉BO₃ 246.11 Reduced steric hindrance High-yield cross-couplings
Thiophene Analog (942070-32-8) C₁₂H₁₇BO₃S 252.14 Thiophene ring, electron-rich Materials science, OLEDs
Thiazole Analog (1452577-24-0) C₁₂H₁₇BN₂O₃S 280.15 Thiazole ring, hydrogen bonding capability Enzyme inhibitors, targeted therapies
Methyl-Substituted (1362243-63-7) C₁₅H₂₁BO₃ 260.14 Steric bulk, enhanced lipophilicity Lipophilic drug candidates

Biological Activity

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is a compound featuring a boronate ester functionality that has garnered attention in various fields of chemical and biological research. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅BNO₂
  • Molecular Weight : 227.08 g/mol
  • CAS Number : 2009169-65-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the boronate group. This group is known for its role in:

  • Suzuki Coupling Reactions : Enabling the formation of carbon-carbon bonds which is crucial in organic synthesis.
  • Aldol Reactions : Facilitating the formation of larger organic molecules.

These reactions can lead to the development of compounds with significant biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing boronate esters can exhibit anticancer activities. For example:

  • A study demonstrated that derivatives of boronate esters could inhibit the growth of various cancer cell lines. The IC₅₀ values ranged from 3 to 18 μM across different cell lines, indicating potent activity against cancer cells .

Enzyme Inhibition

The compound has shown potential in inhibiting glycosidases which are important in carbohydrate metabolism. For instance:

  • Research indicated that modifications in boronate structures could enhance inhibitory activity against α-glucosidases and β-glucosidases, with some derivatives displaying IC₅₀ values as low as 3 μM .

Study on Glycosidase Inhibition

In a laboratory experiment aimed at evaluating glycosidase inhibition:

  • The compound was tested against various glycosidases with results showing moderate to strong inhibition. For instance, one derivative exhibited an IC₅₀ value of 18 μM against rat intestinal maltase .

Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that:

  • Compounds related to this compound showed significant cytotoxicity with a consistent pattern of inhibition across multiple cancer types . Specific derivatives were noted for their ability to induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC₅₀ (μM)Reference
Glycosidase InhibitionRat intestinal maltase18
Anticancer ActivityVarious cancer cell lines3 - 18
General Enzyme InhibitionBovine liver β-glucosidase43

Q & A

Q. What structural features of 1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone influence its reactivity in cross-coupling reactions?

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is critical for Suzuki-Miyaura cross-coupling reactions. The electron-donating methyl groups on the dioxaborolane ring stabilize the boron center, enhancing its stability under ambient conditions while retaining reactivity in the presence of palladium catalysts . The acetyl group (ethanone) on the phenyl ring may direct electrophilic substitution or participate in further functionalization via nucleophilic addition or reduction .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • IR Spectroscopy : Identify the carbonyl stretch (C=O) of the ethanone group (~1680–1720 cm⁻¹) and B–O vibrations (1350–1450 cm⁻¹) from the dioxaborolane .
  • Mass Spectrometry (EI) : Look for molecular ion peaks (e.g., m/z 260 for the parent ion) and fragmentation patterns consistent with the dioxaborolane and phenylacetylene moieties .
  • NMR : ¹H NMR should show singlet peaks for the tetramethyl groups (~1.3 ppm) and aromatic protons (~7.5–8.0 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis typically involves palladium-catalyzed borylation or Friedel-Crafts acylation. Key parameters include:

  • Catalyst Selection : Use NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) for higher yields (75%) in coupling reactions .
  • Solvent and Temperature : Toluene at 100°C under inert atmosphere minimizes side reactions .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate (4:1) effectively isolates the product .

Table 1: Reaction Optimization Data

CatalystSolventTemp (°C)Yield (%)Reference
NiCl₂(dppp)Toluene10075
Pd(PPh₃)₄DME8060

Q. How should researchers address stability issues during storage and handling?

The compound is moisture-sensitive due to the boronic ester. Recommendations include:

  • Storage : Under argon at –20°C in amber vials to prevent hydrolysis .
  • Handling : Use gloveboxes for sensitive reactions and avoid prolonged exposure to air .
  • Degradation Monitoring : Track via TLC (Rf ~0.5 in hexane/EtOAc) or ¹H NMR for loss of tetramethyl group signals .

Q. What analytical approaches resolve contradictions in spectroscopic data across different studies?

Discrepancies in IR or NMR data may arise from solvent effects or impurities. For example:

  • IR Shifts : C=O stretches vary between 1680–1720 cm⁻¹ depending on solvent polarity (CCl₄ vs. CS₂) .
  • NMR Splitting : Aromatic proton splitting patterns differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .
  • Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

It serves as a versatile intermediate:

  • Pharmaceuticals : Used to synthesize kinase inhibitors via Suzuki coupling with heteroaryl halides .
  • Materials Science : Acts as a precursor for boron-containing polymers with tunable electronic properties .
  • Case Study : In Ref. , derivatives showed antiproliferative activity against cancer cell lines (IC₅₀ = 2–10 μM).

Methodological Considerations

  • Contradiction Analysis : When comparing synthetic yields, consider catalyst loading and reaction time. For instance, NiCl₂(dppp) outperforms Pd(PPh₃)₄ due to faster transmetallation kinetics .
  • Safety Protocols : Follow guidelines from Ref. for waste disposal, as boron-containing byproducts require neutralization before disposal.

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